
6-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is an organic compound known for its versatile properties. The molecular structure is complex, featuring a pyridazinyl group connected via an oxy-piperidine carbonyl linkage to a pyrimidine-dione ring system. This structure suggests potential activity in various chemical and biological applications, making it a compound of significant interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process:
Formation of 6-methylpyridazin-3-yl group: : This step usually involves the nitration and subsequent reduction of the corresponding methylpyridazine derivative.
Oxy-piperidine coupling: : The oxy-piperidine moiety is introduced via a nucleophilic substitution reaction with the carbonyl component.
Pyrimidine-dione ring closure: : The final step involves cyclization to form the pyrimidine-2,4(1H,3H)-dione ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic steps but on a larger scale. Continuous flow reactors are often employed to ensure efficient mixing and reaction control. The use of automated systems helps maintain reaction conditions, thus optimizing yield and purity.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically using reagents like potassium permanganate or chromium trioxide, resulting in various oxidized derivatives.
Reduction: : Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, under acidic or neutral conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, typically in dry ether or THF.
Substitution: : Alkyl halides, acyl chlorides, in solvents like DMF or DMSO under reflux conditions.
Major Products
Depending on the reaction type, products can vary widely. Oxidation often leads to more complex ring structures or breaks down the molecule into smaller units. Reduction might simplify the structure by removing oxygen functionalities, while substitution introduces new groups, creating derivatives for further study.
科学研究应用
This compound finds applications across several fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: : Studies on its interaction with cellular systems and its potential as a biochemical probe.
Medicine: : Investigated for potential therapeutic effects, particularly in oncology and neurology due to its ability to interact with specific enzymes and receptors.
Industry: : Used in the development of new materials, such as polymers and coatings, owing to its stability and reactivity.
作用机制
6-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The pyridazinyl and pyrimidine rings can intercalate with DNA, potentially inhibiting enzyme activity involved in DNA replication and repair. This mechanism is particularly relevant in its applications in cancer research, where such interactions can disrupt the proliferation of cancer cells.
相似化合物的比较
Comparing this compound with other similar structures highlights its unique properties:
6-(4-(6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione: : Slight structural variations can significantly impact biological activity.
6-(3-(pyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione: : Lacks the methyl group on the pyridazinyl ring, leading to different reactivity and applications.
5-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione: : An isomer with distinct properties due to the position of substituents.
These comparisons underline the importance of structural nuances in determining the compound's utility and effectiveness in various applications.
属性
IUPAC Name |
6-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-9-4-5-13(19-18-9)24-10-3-2-6-20(8-10)14(22)11-7-12(21)17-15(23)16-11/h4-5,7,10H,2-3,6,8H2,1H3,(H2,16,17,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSBGLMYIQWQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S)-7-bromo-3-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2788910.png)
![5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2788912.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2788915.png)
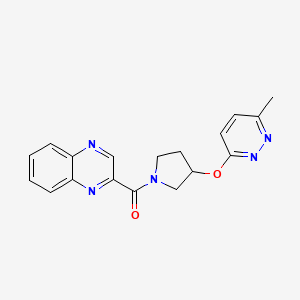
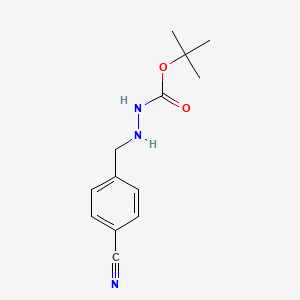
![N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788919.png)
![2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788921.png)
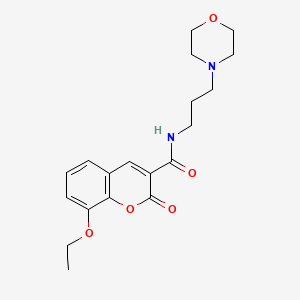
![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)
![3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA](/img/structure/B2788926.png)
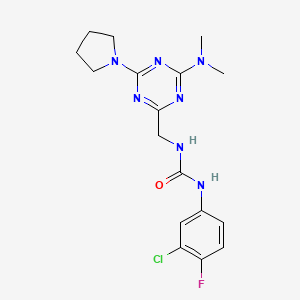
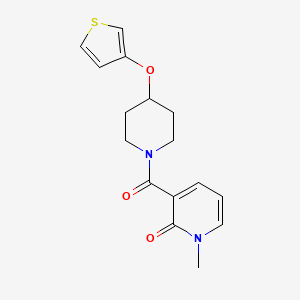
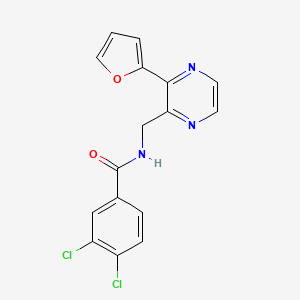
![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2788931.png)
